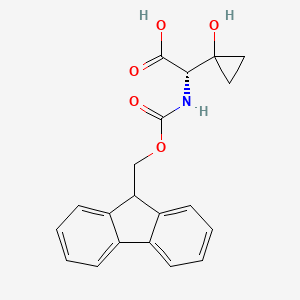

N-Fmoc-(S)-cleonin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Fmoc-(S)-クレオニン: は、フルオレニルメチルオキシカルボニル(Fmoc)保護アミノ酸誘導体です。Fmoc基は、塩基性条件下での安定性と、弱酸性条件下での容易な除去により、ペプチド合成において広く使用されています。この化合物は、ペプチドやタンパク質の合成における役割から、有機化学および生化学の分野において特に重要です。

準備方法

合成経路および反応条件: N-Fmoc-(S)-クレオニンの合成は、通常、アミノ酸のアミノ基をFmoc基で保護することを含みます。これは、アミノ酸をフルオレニルメチルオキシカルボニルクロリド(Fmoc-Cl)と、炭酸ナトリウムやトリエチルアミンなどの塩基の存在下で反応させることで達成されます。 反応は通常、室温でジクロロメタンまたはジメチルホルムアミドなどの有機溶媒中で行われます .

工業生産方法: N-Fmoc-(S)-クレオニンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大量の試薬と溶媒を扱うことができる自動ペプチド合成装置の使用が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .

化学反応解析

反応の種類: N-Fmoc-(S)-クレオニンは、次のようないくつかの種類の化学反応を起こします。

脱保護: Fmoc基は、ピペリジンやピペラジンなどの試薬を使用して、弱塩基性条件下で除去できます.

カップリング反応: 保護アミノ酸は、HATUまたはTBTUなどのカップリング試薬を使用して、他のアミノ酸またはペプチドとカップリングできます.

酸化と還元: この化合物は、酸化と還元の反応を起こす可能性がありますが、これらの反応はペプチド合成ではあまり一般的ではありません.

一般的な試薬と条件:

主要な生成物: これらの反応から形成される主な生成物は、所望の配列と構造を持つペプチドとタンパク質です .

科学研究への応用

N-Fmoc-(S)-クレオニンは、固相ペプチド合成による複雑なペプチドやタンパク質の合成、タンパク質-タンパク質相互作用の研究、ペプチドベース医薬品の開発など、科学研究において幅広い用途があります。

化学反応の分析

Types of Reactions: N-Fmoc-(S)-cleonin undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under mildly basic conditions using reagents like piperidine or piperazine.

Coupling Reactions: The protected amino acid can be coupled with other amino acids or peptides using coupling reagents such as HATU or TBTU.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions:

Deprotection: Piperidine, piperazine, or 4-methylpiperidine in a solvent like dimethylformamide.

Coupling: HATU, TBTU, or other coupling reagents in the presence of a base like diisopropylethylamine.

Major Products: The major products formed from these reactions are peptides and proteins with the desired sequence and structure .

科学的研究の応用

N-Fmoc-(S)-cleonin has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of complex peptides and proteins through solid-phase peptide synthesis.

Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.

Medicine: Plays a role in the development of therapeutic peptides and vaccines.

Industry: Used in the production of peptide-based materials and hydrogels for biomedical applications.

作用機序

N-Fmoc-(S)-クレオニンの作用機序は、アミノ酸のアミノ基の保護を含みます。これは、ペプチド合成中の不要な副反応を防ぎます。 Fmoc基は塩基性条件下では安定していますが、弱酸性条件下では簡単に除去できます。これにより、ペプチドとタンパク質を形成するために、アミノ酸を順次添加することができます . 関連する分子標的と経路には、アミノ酸のカルボキシル基の活性化とアミノ基の保護が含まれます .

類似化合物との比較

類似化合物:

N-Fmoc-(S)-7-アザ-トリプトファン: ペプチド合成に使用される別のFmoc保護アミノ酸.

N-Fmoc-S-アシル-イソペプチド: 化学的連結によって天然ペプチドを合成するために使用されます.

ユニークさ: N-Fmoc-(S)-クレオニンは、その独特の構造と、塩基性条件下でのFmoc基の安定性によってユニークです。 これは、アミノ酸の順次添加が必要な固相ペプチド合成において特に役立ちます .

特性

分子式 |

C20H19NO5 |

|---|---|

分子量 |

353.4 g/mol |

IUPAC名 |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1-hydroxycyclopropyl)acetic acid |

InChI |

InChI=1S/C20H19NO5/c22-18(23)17(20(25)9-10-20)21-19(24)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17,25H,9-11H2,(H,21,24)(H,22,23)/t17-/m1/s1 |

InChIキー |

YWTNVBOLBKOBKO-QGZVFWFLSA-N |

異性体SMILES |

C1CC1([C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

正規SMILES |

C1CC1(C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)

![8-Amino-3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12283624.png)

![[17-acetyloxy-16-(4,4-dimethyl-2,3-dihydropyrazin-4-ium-1-yl)-2-(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide](/img/structure/B12283639.png)